Methyl 3-(6-fluoro-4-hydroxyquinoline-3-carboxamido)propanoate
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Description
Methyl 3-(6-fluoro-4-hydroxyquinoline-3-carboxamido)propanoate is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(6-fluoro-4-hydroxyquinoline-3-carboxamido)propanoate typically involves multiple steps:
Biological Activity
Methyl 3-(6-fluoro-4-hydroxyquinoline-3-carboxamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and relevant case studies associated with this compound.
The synthesis of this compound typically involves several key steps, including the amidation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with an appropriate amine. The general reaction scheme can be summarized as follows:
- Starting Materials : The synthesis begins with 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and a suitable amine.
- Amidation Reaction : The amidation is facilitated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
- Purification : The crude product is purified through column chromatography to yield the desired compound in high purity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis, potentially leading to anticancer effects.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Antimicrobial Efficacy
Recent studies have evaluated the antimicrobial activity of related quinoline derivatives. For instance, compounds structurally similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 8 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
This compound | Pending Evaluation | Pending Evaluation |
Anticancer Activity
In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cell lines. For example:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : Preliminary results indicate that this compound exhibits an IC50 value comparable to known anticancer agents.
Case Studies
- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated several quinolone derivatives against resistant bacterial strains. This compound was included in the screening, showing promising results against Staphylococcus aureus.
- Anticancer Research : Another study focused on the effects of various quinoline derivatives on cancer cell proliferation. This compound was tested against multiple cancer cell lines, revealing significant cytotoxicity, warranting further investigation into its mechanism of action.
Properties
Molecular Formula |
C14H13FN2O4 |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
methyl 3-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]propanoate |
InChI |
InChI=1S/C14H13FN2O4/c1-21-12(18)4-5-16-14(20)10-7-17-11-3-2-8(15)6-9(11)13(10)19/h2-3,6-7H,4-5H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
SGAXJXJSZSUDBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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